6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde under solvent-free conditions . This reaction is often catalyzed by various catalysts such as γ-alumina, imidazole, or l-proline . The reaction is carried out at room temperature and yields the desired product in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using heterogeneous catalysts like nano-eggshell/Ti(IV) or CoCeO2 nanoparticles . These catalysts not only enhance the reaction rate but also allow for the reaction to be carried out under milder conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: It has potential as a therapeutic agent due to its diverse biological activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological activities. For example, its anticancer activity may be due to the inhibition of kinase enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the 4-ethylphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
6-amino-4-(4-ethylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4O/c1-3-10-4-6-11(7-5-10)14-12(8-17)15(18)21-16-13(14)9(2)19-20-16/h4-7,14H,3,18H2,1-2H3,(H,19,20) |
InChI Key |
KPTCALHQWRLRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Origin of Product |
United States |
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